molecular formula C12H17BrN2O B12121286 4-Morpholineethanamine, alpha-(4-bromophenyl)- CAS No. 927996-81-4

4-Morpholineethanamine, alpha-(4-bromophenyl)-

Cat. No.: B12121286
CAS No.: 927996-81-4
M. Wt: 285.18 g/mol
InChI Key: RLFPFGCEWAXJFD-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, alpha-(4-bromophenyl)- is a chemical compound with a molecular structure that includes a morpholine ring, an ethanamine chain, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanamine, alpha-(4-bromophenyl)- typically involves the reaction of morpholine with an appropriate bromophenyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the research or industrial application.

Industrial Production Methods

Industrial production of 4-Morpholineethanamine, alpha-(4-bromophenyl)- may involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanamine, alpha-(4-bromophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromophenyl group or other parts of the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of 4-Morpholineethanamine, alpha-(4-bromophenyl)- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of 4-Morpholineethanamine, alpha-(4-bromophenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-Morpholineethanamine, alpha-(4-bromophenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, alpha-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Morpholineethanamine, alpha-(4-bromophenyl)- include other morpholine derivatives and bromophenyl compounds. Examples include:

  • 4-Morpholineethanamine
  • alpha-(4-chlorophenyl)-4-Morpholineethanamine
  • alpha-(4-fluorophenyl)-4-Morpholineethanamine

Uniqueness

4-Morpholineethanamine, alpha-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be suitable.

Properties

CAS No.

927996-81-4

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-(4-bromophenyl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H17BrN2O/c13-11-3-1-10(2-4-11)12(14)9-15-5-7-16-8-6-15/h1-4,12H,5-9,14H2

InChI Key

RLFPFGCEWAXJFD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)Br)N

Origin of Product

United States

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